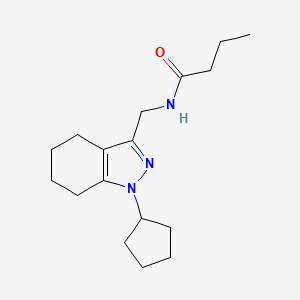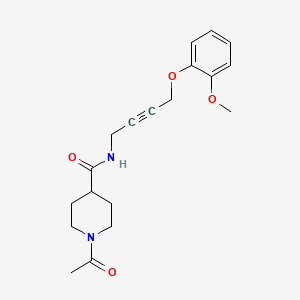![molecular formula C25H22F2N4O3S B2370658 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252876-57-5](/img/no-structure.png)
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have synthesized compounds structurally similar to 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, revealing significant antimicrobial activities. For instance, compounds with related structures were synthesized and evaluated against various microorganism strains, exhibiting high antimicrobial activity (Yurttaş et al., 2016).
Herbicidal and Antagonistic Properties
In agricultural research, certain derivatives have been synthesized and shown to exhibit notable herbicidal activities. For example, a related compound demonstrated 98% herbicidal activity against Brassica napus at specific concentrations (Huazheng, 2013). Furthermore, other derivatives have been identified as potent A2B adenosine receptor antagonists, a finding that might have implications in various therapeutic areas (Esteve et al., 2006).
Antibacterial Effects and Other Bioactivities
The synthesis of substituted thienopyrimidines has been reported, which involved reactions yielding compounds with potential antibacterial properties (More et al., 2013). Additionally, novel compounds derived from similar structures have been synthesized and screened for various bioactivities, including anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020).
Anticancer Potential
Some synthesized derivatives structurally related to this compound have shown promising results in anticancer studies. For instance, compounds were screened for their activity against the MCF-7 human breast cancer cell line, revealing certain derivatives with significant inhibitory potential (Kumar & Sharma, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one, and the second intermediate is 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "4-fluorobenzyl bromide", "4-(2-fluorophenyl)piperazine", "triethylamine", "N,N-dimethylformamide", "sodium hydride", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate\n- React 2-fluoroaniline with 2-chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-fluoroanilino)-2-oxoethyl chloride\n- React the above product with thiophene-2-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-fluoroanilino)-2-oxoethyl thiophene-2-carboxylate\n- React the above product with sodium hydride in the presence of N,N-dimethylformamide to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate\n\nStep 2: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one\n- React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate with acetic anhydride in the presence of sodium bicarbonate to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one\n\nStep 3: Synthesis of 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React thiophene-2-carboxylic acid with sodium hydroxide in the presence of water to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React 4-fluorobenzyl bromide with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydride and N,N-dimethylformamide to form 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React the above product with hydrochloric acid to form 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n\nStep 4: Coupling of intermediates\n- React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one with 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a coupling agent to form the final product" ] } | |
Numéro CAS |
1252876-57-5 |
Formule moléculaire |
C25H22F2N4O3S |
Poids moléculaire |
496.53 |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-7-5-17(6-8-18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-4-2-1-3-19(20)27/h1-9,14H,10-13,15-16H2 |
Clé InChI |
ZVEYBKVBPDNLIK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)


![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)

![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)

![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)
